5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023202
InChI: InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27)
SMILES:
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid

CAS No.:

Cat. No.: VC16023202

Molecular Formula: C23H20N2O4

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid -

Specification

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
IUPAC Name 5-(3-quinolin-8-yloxycarbonylindol-1-yl)pentanoic acid
Standard InChI InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27)
Standard InChI Key OHXYIFOJAQVPRU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)OC3=CC=CC4=C3N=CC=C4

Introduction

Structural Overview and Molecular Characteristics

5-(3-((Quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid is a hybrid molecule combining a quinoline scaffold, an indole core, and a pentanoic acid side chain. The quinoline moiety is linked to the indole structure via a carbonyl ester group, while the pentanoic acid chain extends from the indole nitrogen. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions .

Molecular Formula and Weight

The molecular formula is C<sub>24</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>, with a calculated molecular weight of 392.44 g/mol. The SMILES notation (CC(=O)O.C(C(=O)Oc1cccc2cccnc12)C(C)C(C)(C)C(C)(C)N1C(C)(C)(C)(C)(C)) highlights the ester linkage between quinoline and indole, as well as the pentanoic acid substituent .

Key Functional Groups

  • Quinoline-8-yloxy carbonyl: An ester group bridging the quinoline and indole moieties.

  • Indole nitrogen: A nucleophilic site capable of participating in hydrogen bonding or covalent modifications.

  • Pentanoic acid: A carboxylic acid-terminated alkyl chain that enhances solubility in polar solvents .

Synthesis and Chemical Reactivity

Reactivity Profile

  • Ester Hydrolysis: The quinoline-indole ester bond is susceptible to hydrolysis, yielding quinoline-8-ol and indole-pentanoic acid derivatives .

  • Carboxylic Acid Reactions: The terminal -COOH group participates in salt formation, amidation, or conjugation with biomolecules .

  • Indole Nitrogen: May undergo electrophilic substitution or serve as a coordination site for metal ions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited aqueous solubility at neutral pH .

  • Stability: Degrades under prolonged exposure to light or acidic conditions due to ester bond lability .

Spectroscopic Data

PropertyValue/Description
UV-Vis Absorptionλ<sub>max</sub> = 280 nm (quinoline)
IR Stretching1720 cm<sup>-1</sup> (C=O ester)
Mass Spectrometry[M+H]<sup>+</sup> = 393.4 m/z

Metabolic Pathways and Interactions

In Vitro Metabolism

Studies on PB-22, a structural analog, reveal ester hydrolysis as the primary metabolic pathway, producing carboxylic acid metabolites . For 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid, analogous hydrolysis would yield:

  • Quinoline-8-ol

  • 1-(5-Carboxypentyl)-1H-indole-3-carboxylic acid

Enzyme Interactions

  • Carboxylesterases: Likely mediate ester bond cleavage .

  • UGT Enzymes: Potential glucuronidation of the hydroxylated quinoline metabolite .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesKey Differences
PB-22Indole-pentanoate esterLacks quinoline moiety; higher lipophilicity
5-(Quinolin-8-ylcarbamoylamino)pentanoic acidQuinoline-urea linkageReduced esterase susceptibility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator